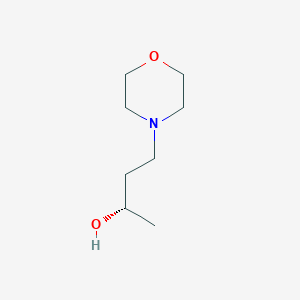
(S)-4-Morpholinobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Morpholinobutan-2-ol is a chiral compound with a morpholine ring attached to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Morpholinobutan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: (S)-4-Morpholinobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Formation of 4-morpholinobutan-2-one.
Reduction: Formation of various butanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
(S)-4-Morpholinobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its chiral nature.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (S)-4-Morpholinobutan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s chiral center allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
®-4-Morpholinobutan-2-ol: The enantiomer of (S)-4-Morpholinobutan-2-ol with similar chemical properties but different biological activity.
4-Morpholinobutan-1-ol: A structural isomer with the hydroxyl group at a different position.
4-Morpholinobutan-2-one: An oxidized derivative with a ketone group.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(2S)-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChIキー |
RHBZAIRQNOBTNS-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CCN1CCOCC1)O |
正規SMILES |
CC(CCN1CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



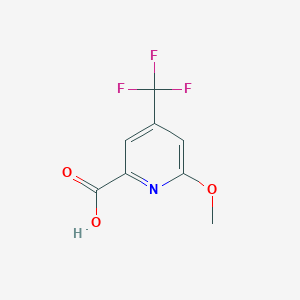
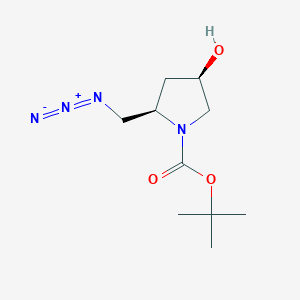
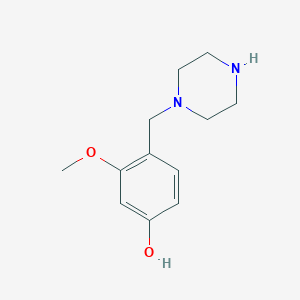
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
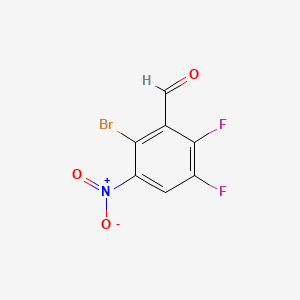
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)


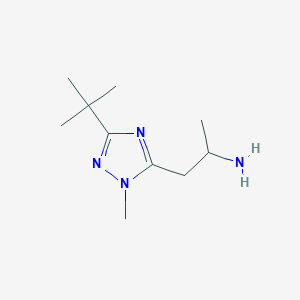
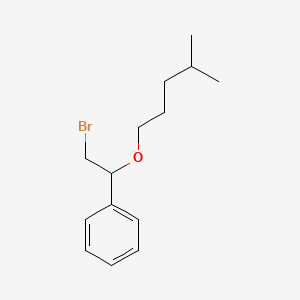

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
